N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide
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Description
“N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H6Cl3NO2 . It has an average mass of 254.498 Da and a monoisotopic mass of 252.946411 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string ClC1=C(O)C(Cl)=CC(Cl)=C1NC©=O . The InChI representation is 1S/C8H6Cl3NO2/c1-3(13)12-7-4(9)2-5(10)8(14)6(7)11/h2,14H,1H3,(H,12,13) .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide, as a derivative of N-(2-hydroxyphenyl)acetamide, is significant in the chemoselective acetylation process, particularly in the synthesis of antimalarial drugs. Magadum and Yadav (2018) demonstrated the utility of this compound in the natural synthesis pathway for antimalarial drugs, employing it as an intermediate in a reaction facilitated by the catalyst Novozym 435. This process involves various acyl donors, with vinyl acetate identified as the most effective due to its irreversible reaction nature (Magadum & Yadav, 2018).
Silylation and Structural Analysis
Nikonov et al. (2016) and Lazareva et al. (2017) have conducted research on the silylation of N-(2-hydroxyphenyl)acetamide, yielding derivatives such as N-(2-(trimethylsilyloxy)phenyl)acetamide. These studies are crucial for understanding the molecular structure and properties of these compounds, as elucidated through various spectroscopic and X-ray single-crystal analysis methods. Such investigations are foundational in the development of new materials and pharmaceuticals (Nikonov et al., 2016), (Lazareva et al., 2017).
Crystallography and Library Generation
Davis and Healy (2010) synthesized N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide as a component of a combinatorial library, emphasizing its role in novel compound discovery. Their work, which involved X-ray crystallography, offers insights into the structural nuances and potential applications of similar compounds in diverse scientific fields (Davis & Healy, 2010).
Catalytic Hydrogenation in Dye Production
Zhang Qun-feng (2008) explored the use of N-(3-Amino-4-methoxyphenyl)acetamide, related to this compound, in the green synthesis of azo disperse dyes. This process involves catalytic hydrogenation, highlighting the compound's role in environmentally friendly industrial applications (Zhang Qun-feng, 2008).
Anticancer and Anti-Inflammatory Research
Rani et al. (2014) investigated the potential of synthesized 2-(Substituted phenoxy) Acetamide derivatives, closely related to this compound, in anticancer, anti-inflammatory, and analgesic applications. This study highlights the compound's relevance in medical research, especially in developing new therapeutic agents (Rani et al., 2014).
Properties
IUPAC Name |
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-3(13)12-5-2-4(9)8(14)7(11)6(5)10/h2,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTPEYREXXDMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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